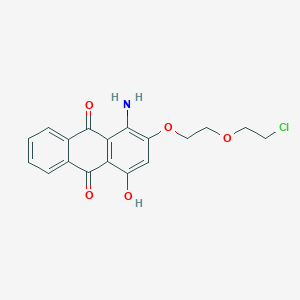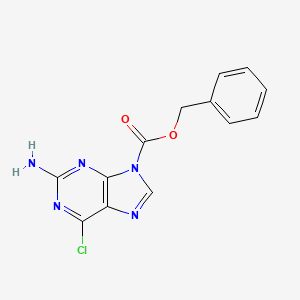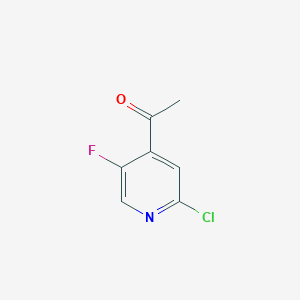
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is a complex organic compound with a unique structure that combines anthracene, amino, chloroethoxy, and hydroxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of anthracene-9,10-dione with 2-(2-chloroethoxy)ethanol under specific conditions to introduce the chloroethoxy groups
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The chloroethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloroethoxy groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydroanthracene derivatives.
Aplicaciones Científicas De Investigación
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Studied for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the anthracene core can intercalate into DNA, disrupting its function. The chloroethoxy groups may enhance the compound’s solubility and cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
1-Amino-2-(2-(2-hydroxyethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione: Similar structure but with hydroxyethoxy groups instead of chloroethoxy groups.
1-Amino-2-(2-(2-methoxyethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione: Contains methoxyethoxy groups instead of chloroethoxy groups.
Uniqueness
1-Amino-2-(2-(2-chloroethoxy)ethoxy)-4-hydroxyanthracene-9,10-dione is unique due to the presence of chloroethoxy groups, which can influence its reactivity and solubility. This makes it distinct from similar compounds with different substituents, potentially offering unique properties and applications.
Propiedades
Número CAS |
91270-39-2 |
|---|---|
Fórmula molecular |
C18H16ClNO5 |
Peso molecular |
361.8 g/mol |
Nombre IUPAC |
1-amino-2-[2-(2-chloroethoxy)ethoxy]-4-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H16ClNO5/c19-5-6-24-7-8-25-13-9-12(21)14-15(16(13)20)18(23)11-4-2-1-3-10(11)17(14)22/h1-4,9,21H,5-8,20H2 |
Clave InChI |
RJSLPKFTUDMXBW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OCCOCCCl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2',7'-Dichloro-3',6'-dihydroxy-4',5'-bis(((pyrazin-2-ylmethyl)(pyridin-2-ylmethyl)amino)methyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13140458.png)

![6-Benzyl-2-oxa-6-azaspiro[3.4]Octane-8-carboxylic acid](/img/structure/B13140468.png)




![(2R,4S,5R,6R)-2,4-dihydroxy-5-(pent-4-ynoylamino)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B13140489.png)

![4-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13140496.png)


